2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid
Description
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is a benzoic acid derivative featuring a bromine atom at the ortho position and a morpholine sulfonamide group at the para position relative to the carboxylic acid moiety. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, which arise from the electron-withdrawing sulfonamide group and the bulky morpholine ring. Its structural complexity makes it a candidate for applications in biosensing, catalysis, and drug development .
Properties
IUPAC Name |
2-bromo-5-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO5S/c12-10-2-1-8(7-9(10)11(14)15)19(16,17)13-3-5-18-6-4-13/h1-2,7H,3-6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCERGBCHKURJQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid typically involves the bromination of 5-(morpholin-4-ylsulfonyl)benzoic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would be required.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different organic group.
Common reagents for these reactions include palladium catalysts for coupling reactions, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is widely used in scientific research, particularly in:
Chemistry: As a reagent in organic synthesis and coupling reactions.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, depending on the context of its use. In coupling reactions, for example, the bromine atom is replaced by another organic group through a palladium-catalyzed process . The sulfonyl group may also play a role in stabilizing intermediates or facilitating specific interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Sulfonamide-Substituted Benzoic Acids
The sulfonamide group in benzoic acid derivatives significantly influences their physicochemical and biological properties. Below is a comparative analysis of key analogs:
Key Observations:
- Electronic Effects : The morpholine sulfonamide group introduces both electron-withdrawing (sulfonyl) and electron-donating (morpholine) characteristics, creating a unique electronic profile that differs from analogs like the trifluoromethyl derivative .
- Solubility : Pyrrolidine and morpholine sulfonamides exhibit higher aqueous solubility compared to tert-butyl derivatives due to their polar amine groups .
Spectroscopic and Thermal Properties
Spectroscopic Characterization
- UV-Vis Spectroscopy : Derivatives like 4-[(4-bromophenyl)sulfonyl]benzoic acid () show strong absorption in the UV range (λmax ~250–300 nm) due to π→π* transitions in the aromatic and sulfonyl groups. Similar behavior is expected for the morpholine sulfonamide analog.
- DFT Studies: For 2-amino-5-bromobenzoic acid (), computational models revealed tautomerism and bond-length variations. The morpholine sulfonamide group may stabilize specific tautomers via intramolecular hydrogen bonding .
Thermal Stability
- Benzoic acid derivatives with sulfonamide groups, such as those in and , form stable complexes with lanthanides.
Biological Activity
2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS No. 301156-86-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is C11H12BrNO5S, with a molecular weight of 350.19 g/mol. The compound features a brominated benzoic acid moiety linked to a morpholine sulfonamide group, which may contribute to its biological activities.
Antimicrobial Activity
Research has indicated that compounds similar to 2-bromo-5-(morpholin-4-ylsulfonyl)benzoic acid exhibit antimicrobial properties. For instance, derivatives of sulfonamides have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds often range from low micromolar to nanomolar levels, indicating potent antibacterial effects.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Sulfonamide Derivative A | Staphylococcus aureus | 5 |
| Sulfonamide Derivative B | Escherichia coli | 10 |
| 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid | Bacillus subtilis | TBD |
Note: TBD indicates that specific MIC values for this compound are yet to be determined in the literature.
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on related sulfonamide compounds has demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells. For example, studies have shown that certain sulfonamides can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Table 2: Cytotoxicity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Sulfonamide Derivative C | MCF-7 (Breast Cancer) | 12 |
| Sulfonamide Derivative D | A549 (Lung Cancer) | 15 |
| 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid | HCT116 (Colorectal Cancer) | TBD |
The biological activity of 2-bromo-5-(morpholin-4-ylsulfonyl)benzoic acid is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The sulfonamide moiety may inhibit key enzymes involved in bacterial folate synthesis or cancer cell metabolism.
- Interaction with Cellular Targets : The compound may interact with specific receptors or proteins involved in cell signaling pathways, leading to altered cellular responses.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, potentially through the modulation of Bcl-2 family proteins.
Case Studies
Several studies have focused on the biological evaluation of sulfonamide derivatives:
- Study on Antimicrobial Properties : A comprehensive screening of various sulfonamide derivatives revealed selective activity against Gram-positive bacteria with some exhibiting low cytotoxicity towards human cells .
- Evaluation of Anticancer Effects : In vitro studies indicated that certain morpholine-containing sulfonamides significantly reduced the viability of breast and lung cancer cells, suggesting their potential as lead compounds for further development .
- Structure–Activity Relationship Analysis : Research has established a relationship between the structural components of sulfonamides and their biological efficacy, providing insights for the design of more potent derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Bromo-5-(morpholin-4-ylsulfonyl)benzoic acid in laboratory settings?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Bromination of a benzoic acid precursor (e.g., 5-sulfonylbenzoic acid) using brominating agents like -bromosuccinimide (NBS) under controlled conditions (10–50°C, inert atmosphere) .
- Step 2 : Introduction of the morpholine sulfonyl group via nucleophilic substitution. For example, reacting 2-bromo-5-chlorosulfonylbenzoic acid with morpholine in anhydrous dichloromethane at 0–5°C to prevent side reactions .
- Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. How can researchers characterize the structural integrity and purity of this compound?
- Analytical Techniques :
- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substituent positions and detect impurities .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% by area normalization) using a C18 column and acetonitrile/water mobile phase .
- X-ray Crystallography : For definitive structural confirmation, particularly to resolve steric effects from the morpholinylsulfonyl group .
Q. What role do the bromine and morpholinylsulfonyl groups play in its reactivity?
- Bromine : Acts as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, enabling derivatization (e.g., coupling with amines or thiols) .
- Morpholinylsulfonyl : Enhances solubility in polar solvents and participates in hydrogen bonding, which is critical for interactions with biological targets (e.g., enzyme active sites) .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reaction pathways for this compound?
- Density Functional Theory (DFT) :
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
- Simulate reaction mechanisms (e.g., SNAr) using hybrid functionals (e.g., B3LYP) with a 6-31G(d,p) basis set .
- Example: DFT studies on similar sulfonylbenzoates show that electron-withdrawing groups (e.g., morpholinylsulfonyl) lower activation barriers for substitution reactions by 10–15 kcal/mol .
Q. How can contradictory data on biological activity (e.g., enzyme inhibition vs. no observed effect) be resolved?
- Methodological Approaches :
- Replication Studies : Ensure consistent assay conditions (e.g., pH 7.4 buffer, 37°C) and enzyme sources .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with biophysical methods (e.g., surface plasmon resonance) to validate binding affinities .
- Metabolite Profiling : Use LC-MS to detect potential metabolites that may interfere with activity measurements .
Q. What strategies optimize the design of derivatives for targeting specific enzymes or receptors?
- Structure-Activity Relationship (SAR) :
- Substituent Variation : Replace bromine with other halogens (e.g., Cl, I) or install electron-donating groups (e.g., methyl) on the benzene ring to modulate steric/electronic effects .
- Sulfonyl Group Modifications : Replace morpholine with piperazine or thiomorpholine to alter hydrogen-bonding capacity .
- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to prioritize derivatives with high predicted binding scores to target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
